molecular formula C13H19N B13653125 n-(3-Methylphenethyl)cyclobutanamine

n-(3-Methylphenethyl)cyclobutanamine

Cat. No.: B13653125
M. Wt: 189.30 g/mol
InChI Key: BYPIFRDLQVRXOV-UHFFFAOYSA-N
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Description

n-(3-Methylphenethyl)cyclobutanamine: is a chemical compound with the molecular formula C₁₃H₁₉N It is characterized by a cyclobutane ring attached to a phenethylamine moiety, which includes a methyl group at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylphenethyl)cyclobutanamine typically involves the reaction of 3-methylphenethylamine with cyclobutanone under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: The 3-methylphenethylamine is reacted with cyclobutanone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(3-Methylphenethyl)cyclobutanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially converting it to secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: n-(3-Methylphenethyl)cyclobutanamine is used as a building block in organic synthesis

Biology: In biological research, this compound may be used to study the effects of cyclobutane-containing amines on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various chemical processes.

Mechanism of Action

The mechanism of action of n-(3-Methylphenethyl)cyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclobutane ring may also contribute to the compound’s binding affinity and specificity by providing a rigid and sterically unique structure.

Comparison with Similar Compounds

    Cyclobutylamine: A simpler analog with a cyclobutane ring and an amine group.

    Phenethylamine: A related compound with a phenyl ring and an ethylamine group.

    3-Methylphenethylamine: Similar to n-(3-Methylphenethyl)cyclobutanamine but lacks the cyclobutane ring.

Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a 3-methylphenethylamine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural complexity allows for diverse reactivity and potential biological activity, setting it apart from simpler analogs.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[2-(3-methylphenyl)ethyl]cyclobutanamine

InChI

InChI=1S/C13H19N/c1-11-4-2-5-12(10-11)8-9-14-13-6-3-7-13/h2,4-5,10,13-14H,3,6-9H2,1H3

InChI Key

BYPIFRDLQVRXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNC2CCC2

Origin of Product

United States

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